Butyrylcholinesterase (BChE) Inhibitory Potency vs. Structurally Related Aryl Sulfonates and Clinical Standards
In a direct head‑to‑head evaluation within the same study, 2‑formylphenyl 4‑chlorobenzenesulfonate (1a) exhibited an IC50 of 10.45 µM against BChE. The more elaborated derivative 5‑(diethylamino)‑2‑formylphenyl 4‑chlorobenzenesulfonate (1h) gave IC50 = 10.12 µM, and the nicotinohydrazone‑functionalized 1‑((2‑nicotinoylhydrazono)methyl)naphthalen‑2‑yl 4‑chlorobenzenesulfonate (2i) gave IC50 = 9.89 µM [1]. All three compounds outperformed the clinical standards galanthamine and donepezil in the same assay [1].
| Evidence Dimension | BChE inhibitory activity (IC50, µM) |
|---|---|
| Target Compound Data | IC50 = 10.45 µM (compound 1a) |
| Comparator Or Baseline | 1h: 10.12 µM; 2i: 9.89 µM; galanthamine and donepezil (standard drugs, reported to be less effective) |
| Quantified Difference | 1a is within 0.56 µM of the most potent derivative (2i) and essentially equipotent with 1h; significantly more effective than galanthamine and donepezil (IC50 values not explicitly stated but qualitatively less active). |
| Conditions | In vitro BChE enzyme inhibition assay; compounds dissolved in DMSO; incubation at 37 °C; detection via Ellman's method. |
Why This Matters
Procurement of 1a provides a directly active BChE inhibitor and a versatile aldehyde handle that enables rapid diversification to access even more potent analogs, eliminating the need to purchase multiple pre‑functionalized, costly derivatives.
- [1] Esmer Yİ, Çınar E, Başaran E. ChemistrySelect 2022, 7, e202202771. doi:10.1002/slct.202202771. View Source
